(4R)-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one is a chemical compound that has garnered attention in the field of medicinal chemistry, particularly for its role as a precursor in the synthesis of radiotracers used in positron emission tomography (PET) imaging. This compound is classified as a pyrrolidinone derivative, characterized by the presence of a trifluorophenyl group, which contributes to its biological activity and potential therapeutic applications.
The compound is primarily sourced from synthetic routes involving various chemical precursors and reagents. It falls under the classification of heterocyclic compounds due to its pyrrolidine ring structure. The trifluorophenyl substituent enhances its lipophilicity and metabolic stability, making it suitable for pharmaceutical applications.
The synthesis of (4R)-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one involves several key steps:
The molecular structure of (4R)-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one can be depicted as follows:
Spectroscopic techniques such as NMR provide insights into the compound's electronic environment:
(4R)-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one participates in several chemical reactions:
These reactions are crucial for developing new pharmacological agents or imaging tracers.
The mechanism of action for (4R)-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one primarily relates to its role as a synaptic vesicle glycoprotein 2A (SV2A) ligand. This compound binds selectively to SV2A receptors in the brain, which are involved in neurotransmitter release:
Relevant data include melting point ranges and solubility profiles that inform formulation strategies for pharmaceutical applications.
(4R)-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one has significant applications in:
(4R)-4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one is a chiral pyrrolidinone derivative with the molecular formula C₁₀H₈F₃NO and a molecular weight of 215.175 g/mol. Its IUPAC name is (4R)-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one, and it bears the CAS registry number 1651179-16-6 . The compound features a stereospecific (R)-configuration at the 4-position of the pyrrolidin-2-one ring, which is fused to a 3,4,5-trifluorophenyl moiety. This structural architecture positions it as a privileged scaffold in central nervous system (CNS)-targeted drug discovery. The trifluorophenyl group significantly enhances lipophilicity (logP ≈ 1.8) and metabolic stability, facilitating blood-brain barrier permeability—a critical requirement for neuropharmacological agents [6].
Pyrrolidinone derivatives represent a structurally diverse class of bioactive molecules with broad therapeutic potential. Their utility spans anticancer, antimicrobial, and neuropsychiatric applications, attributed to their ability to engage selectively with biological targets [6]. The stereochemistry of (4R)-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one is essential for its pharmacological profile, as enantiomeric purity often dictates binding affinity and functional activity at protein targets. Modifications at the pyrrolidine nitrogen or carbonyl group enable diversification for structure-activity relationship studies, allowing medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties [6].
Table 1: Physicochemical and Structural Properties of (4R)-4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one
Property | Value |
---|---|
Molecular Formula | C₁₀H₈F₃NO |
Molecular Weight | 215.175 g/mol |
IUPAC Name | (4R)-4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one |
CAS Registry Number | 1651179-16-6 |
Chiral Center | (R)-configuration at C4 |
Key Functional Groups | Pyrrolidin-2-one ring; 3,4,5-Trifluorophenyl |
This compound serves as a critical precursor for positron emission tomography (PET) tracers targeting synaptic vesicle glycoprotein 2A (SV2A), a transmembrane protein ubiquitously expressed in synaptic vesicles throughout the brain. SV2A regulates synaptic vesicle exocytosis and neurotransmitter release, making it an informative biomarker for synaptic density quantification [4] [7]. The biological significance of (4R)-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one arises from its structural similarity to levetiracetam, an antiepileptic drug with high SV2A affinity. The 3,4,5-trifluorophenyl group enhances binding specificity and potency compared to non-fluorinated analogs [4].
Derivatives of this scaffold, such as [¹¹C]UCB-J and [¹⁸F]SynVesT-1, exhibit nanomolar affinity for SV2A (Kd < 5 nM). Clinical PET studies confirm their ability to quantify synaptic density changes in neurodegenerative and neuropsychiatric disorders. For example, Alzheimer’s disease patients show a 20-40% reduction in [¹⁸F]SynVesT-1 binding in temporal and parietal cortices compared to age-matched controls, correlating with cognitive impairment severity and amyloid-β/tau pathology burden [4]. In schizophrenia, [¹¹C]UCB-J PET reveals reduced hippocampal SV2A density independent of antipsychotic treatment, providing in vivo evidence for synaptic deficits underlying the disorder’s pathophysiology [7].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1